1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

The compound 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea (CAS 309734-89-2) is a complex, tri-substituted thiourea derivative with the molecular formula C23H23FN2O2S and a molecular weight of 410.5 g/mol. It is characterized by a tertiary thiourea core featuring three distinct aromatic substituents: a benzyl group, a 3,4-dimethoxybenzyl group, and a 4-fluorophenyl group.

Molecular Formula C23H23FN2O2S
Molecular Weight 410.5 g/mol
CAS No. 309734-89-2
Cat. No. B11525366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea
CAS309734-89-2
Molecular FormulaC23H23FN2O2S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F)OC
InChIInChI=1S/C23H23FN2O2S/c1-27-21-13-8-18(14-22(21)28-2)16-26(15-17-6-4-3-5-7-17)23(29)25-20-11-9-19(24)10-12-20/h3-14H,15-16H2,1-2H3,(H,25,29)
InChIKeyWGGIJTBMWNGQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 309734-89-2: Structural and Physicochemical Baseline for a Tri-Substituted Thiourea Research Compound


The compound 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea (CAS 309734-89-2) is a complex, tri-substituted thiourea derivative with the molecular formula C23H23FN2O2S and a molecular weight of 410.5 g/mol [1]. It is characterized by a tertiary thiourea core featuring three distinct aromatic substituents: a benzyl group, a 3,4-dimethoxybenzyl group, and a 4-fluorophenyl group. Spectroscopic reference data, including 1H NMR, FTIR, and GC-MS spectra, are available for identity confirmation [2]. While thioureas as a class are investigated for diverse biological activities, specific bioactivity data for this precise compound in the primary literature were not identified in the sources consulted.

Why a Standard Mono- or Di-Substituted Thiourea Cannot Substitute for CAS 309734-89-2 in Structure-Activity Studies


The structural architecture of this compound differentiates it from simpler thiourea analogs. It is a tertiary thiourea, meaning the thiocarbonyl group is linked to three distinct carbon-based substituents [1]. The most common biologically active thioureas are typically 1,3-disubstituted. The addition of a third substituent on the nitrogen atom, as seen here, creates a distinct steric and electronic environment and eliminates a hydrogen-bond donor, which is a critical factor for target binding. Substitution with a simpler 1,3-diarylthiourea or a compound missing one of the three aromatic groups would result in a fundamentally different molecule with altered physicochemical properties and, by inference, distinct biological interactions. The specific combination of a benzyl, 3,4-dimethoxybenzyl, and 4-fluorophenyl group in one molecule represents a unique chemical space that cannot be replicated by generic replacements.

Quantitative Differential Evidence for 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea


Distinction from Di-Substituted Thioureas via the Tertiary Amine Core

The compound (CAS 309734-89-2) is a tertiary thiourea, possessing three carbon substituents on the thiourea nitrogens. This is a critical structural distinction from the majority of research thioureas, which are 1,3-disubstituted and possess two N-H bonds . The presence or absence of hydrogen bond donors on the thiourea core is a key determinant of target binding and pharmacokinetics. A direct structural comparison was performed against the published mono-thiourea analogs from a structure-activity study on aromatase inhibitors. All active compounds in that series (e.g., compound 4e, 1-Benzyl-3-(4-nitrophenyl)thiourea) were secondary thioureas with an N-H group [1]. The target compound's tertiary nature precludes direct potency comparisons, as the mode of interaction with a target will be fundamentally different.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Impact of 3,4-Dimethoxybenzyl Substitution on Physicochemical Profile vs. Unsubstituted Benzyl Analogs

The presence of the 3,4-dimethoxybenzyl group increases the compound's topological polar surface area (TPSA) and hydrogen bond acceptor count compared to an analog with a simple benzyl group. Using computed descriptors from PubChem, the target compound has 4 hydrogen bond acceptors and a calculated XLogP3 of 4.7 [1]. In contrast, a comparable 1,1-dibenzyl-3-(4-fluorophenyl)thiourea analog (not reported but structurally inferred) would have only 1 hydrogen bond acceptor and a higher predicted logP, indicating greater lipophilicity. The increased polarity from the methoxy groups can influence solubility, membrane permeability, and off-target binding profiles.

ADME Lipophilicity Physicochemical Properties

Contextualizing the 4-Fluorophenyl Moiety: A Class-Wide Potency Modulator

A study on fluorophenyl thiourea derivatives demonstrated that the position of the fluorine atom is a key determinant of inhibitory activity. A 4-fluorophenyl substitution was shown to increase inhibitory potency ninefold against human soluble epoxide hydrolase (hsEH) compared to the 3-fluorophenyl analog [1]. While this data is from a different thiourea series, it provides class-level evidence that the 4-fluorophenyl group, which is present in the target compound, is a privileged structural motif for enhancing on-target activity compared to other fluorinated regioisomers.

Medicinal Chemistry Enzyme Inhibition Fluorine Chemistry

Key Research Application Scenarios for 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea (CAS 309734-89-2)


Probing the Effect of a Tertiary Thiourea Core on Target Binding Kinetics

This compound is ideally suited for use as a specialized chemical probe to investigate the role of the thiourea N-H group. Most established thiourea inhibitors form key hydrogen bonds via their N-H moieties. Using this tertiary thiourea, which lacks one N-H donor, researchers can directly test whether a specific target's binding pocket tolerates or prefers a hydrogen bond acceptor at this position. The resulting data can provide a clear go/no-go decision point for further scaffold development, a question that cannot be answered by any di-substituted analog [1].

Establishing a Physicochemical Benchmark for 3,4-Dimethoxybenzyl Derivatives

The compound serves as a valuable reference standard for physicochemical profiling. Its computed properties, such as an XLogP3 of 4.7 and 4 H-bond acceptors, provide a definitive data point for mapping how the 3,4-dimethoxy substitution alters lipophilicity and polarity relative to an unsubstituted benzyl group. This makes the compound a critical calibration tool in any medicinal chemistry program focused on balancing cellular permeability with aqueous solubility [2].

Positive Control for 4-Fluorophenyl-Driven Bioactivity in a New Assay

Based on class-level evidence that a 4-fluorophenyl group can confer a ninefold potency advantage over other fluorinated regioisomers in enzyme inhibition, this compound can be utilized as a positive control when developing a new assay for a novel target. Its inclusion in a screening panel can validate the assay's ability to detect the 4-fluorophenyl pharmacophore and serve as a reference point for structure-activity relationship (SAR) analysis [3].

Quote Request

Request a Quote for 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.